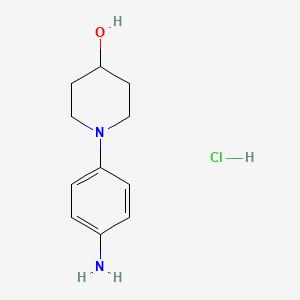
1-(4-Aminophenyl)piperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Aminophenyl)piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Aminophenyl)piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by data tables and relevant research findings.
Structural Characteristics
This compound has the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. The compound features a piperidine ring with an amino group at the para position of the phenyl group, contributing to its unique chemical properties and biological activities.
Structural Features:
- Piperidine Ring: A six-membered nitrogen-containing heterocycle.
- Amino Group: Enhances interaction with biological targets.
- Hydroxyl Group: May influence solubility and reactivity.
Synthesis
The synthesis of this compound typically involves several methods, including:
- Reduction Reactions: Using lithium aluminum hydride for converting ketones or aldehydes to alcohols.
- Substitution Reactions: Employing halogenating agents to introduce functional groups at specific positions on the piperidine ring.
Cardiovascular Effects
Research indicates that this compound may function as a β-blocker , which is beneficial in treating hypertension and arrhythmias. Its interaction with adrenergic receptors has been documented, highlighting its potential in cardiovascular therapy.
Neurotransmitter Interaction
The compound has shown promise in modulating neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This activity is crucial for conditions such as Alzheimer’s disease, where enhancing cholinergic transmission can improve cognitive function .
Antimicrobial Properties
Studies have demonstrated that derivatives of piperidine, including this compound, exhibit antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C11H17ClN2O |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
1-(4-aminophenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h1-4,11,14H,5-8,12H2;1H |
InChI Key |
NVDSAKOIZOSXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















